2-(1-Aminopropyl)-6-bromo-4-fluorophenol
Description
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
2-(1-aminopropyl)-6-bromo-4-fluorophenol |
InChI |
InChI=1S/C9H11BrFNO/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,8,13H,2,12H2,1H3 |
InChI Key |
BPHSIECHILDRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)F)Br)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-6-bromo-4-fluorophenol typically involves multi-step organic reactions. One common method includes the bromination of 4-fluorophenol followed by the introduction of the aminopropyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-6-bromo-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminopropyl)-6-bromo-4-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1-Aminopropyl)-6-bromo-4-fluorophenol exerts its effects involves interactions with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Position and Functional Group Variations
The compound’s properties are critically influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position Effects: Bromine at the 6-position (target compound) vs. 4-position (2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile) alters electronic distribution. Bromine’s electron-withdrawing nature at the 6-position may reduce ring electron density, affecting electrophilic substitution reactivity . Fluorine at the 4-position (target) vs. 2-position (4-(1-aminopropyl)-2-fluorophenol) influences hydrogen bonding and solubility. Para-fluorine may enhance dipole interactions in crystal packing .
Functional Group Impact: The aminopropyl chain in the target compound increases basicity and solubility compared to shorter alkyl chains (e.g., methyl groups). This is critical for bioavailability in drug design . Replacement of the phenolic -OH with a nitrile group (as in 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile) introduces steric and electronic constraints, favoring nucleophilic additions .
Biological Activity
2-(1-Aminopropyl)-6-bromo-4-fluorophenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C10H12BrFNO
- Molecular Weight : 276.11 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways, including:
- Signal Transduction Pathways : It could influence cellular signaling mechanisms that regulate various physiological processes.
- Metabolic Pathways : The compound may affect metabolic processes, potentially leading to altered cellular metabolism.
- Gene Expression Regulation : Interaction with transcription factors may result in changes in gene expression profiles.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
A study assessed the antibacterial activity of several derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The results were promising:
| Compound | MIC (µM) | Biofilm Inhibition IC50 (µM) |
|---|---|---|
| This compound | 0.5 | 20.7 |
| Other derivatives | Varies | Varies |
The compound demonstrated an MIC value of approximately 0.5 µM against MRSA, indicating potent antibacterial activity. Additionally, it inhibited biofilm formation effectively at concentrations around 20.7 µM, suggesting potential for treating biofilm-associated infections .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and Ewing sarcoma (SK-N-MC). The compound was observed to:
- Induce cell cycle arrest in MCF-7 cells.
- Decrease levels of estrogen receptor alpha (ERα) and insulin-like growth factor 1 receptor (IGF1R), which are known client proteins of heat shock protein 90 (Hsp90) involved in cancer progression.
Case Study
One notable study involved xenograft models where zebrafish larvae were implanted with SK-N-MC tumor cells treated with the compound. Results indicated significant tumor growth inhibition without adverse effects on normal development, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
